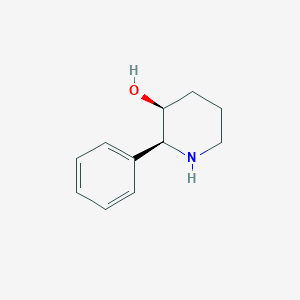

(2S,3S)-2-phenylpiperidin-3-ol

Description

Significance of Nitrogen Heterocycles in Advanced Synthetic Chemistry

Nitrogen-containing heterocyclic compounds are cyclic organic molecules that incorporate at least one nitrogen atom within their ring structure. prezi.com These structures are of paramount importance in the chemical and life sciences. ijsrtjournal.com Their prevalence is remarkable, with estimates suggesting that over 85% of all biologically active chemical entities contain at least one nitrogenous heterocycle. prezi.comrsc.org This ubiquity stems from their diverse chemical properties, which allow for a wide range of molecular interactions and functionalizations. ijsrtjournal.com

In advanced synthetic chemistry, nitrogen heterocycles serve as versatile building blocks for the construction of complex molecular architectures. Their structural diversity, encompassing various ring sizes, saturation levels, and substitution patterns, provides chemists with a rich toolbox for creating novel compounds. prezi.com The presence of the nitrogen atom often imparts crucial properties such as basicity, hydrogen bonding capability, and the ability to coordinate with metal ions, which are instrumental in designing catalysts, functional materials, and biologically active molecules. ijsrtjournal.commsesupplies.com

The Piperidine (B6355638) Motif as a Privileged Scaffold in Medicinal Chemistry Research

Among the vast array of nitrogen heterocycles, the piperidine ring holds a special status in medicinal chemistry, where it is recognized as a "privileged scaffold." cambridgemedchemconsulting.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. cambridgemedchemconsulting.com The piperidine scaffold is a six-membered ring containing one nitrogen atom and is a common feature in numerous natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net

The success of the piperidine motif in drug design can be attributed to its three-dimensional structure and conformational flexibility, which allow for precise spatial arrangement of substituents to optimize interactions with biological macromolecules. cambridgemedchemconsulting.com Furthermore, the piperidine ring is generally metabolically stable and can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy. mdpi.com Consequently, piperidine derivatives have found applications in a wide range of therapeutic areas, including as analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net

Importance of Defined Stereochemistry in Piperidine Derivatives

The biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement, or stereochemistry. In the context of piperidine derivatives, which can possess multiple stereocenters, controlling the stereochemistry is of utmost importance. nih.govontosight.ai Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. One isomer may be therapeutically active, while another may be inactive or even harmful. nih.gov

The precise orientation of substituents on the piperidine ring dictates how the molecule interacts with its biological target. ontosight.aiontosight.ai Therefore, the ability to synthesize stereochemically pure piperidine derivatives is a critical aspect of modern medicinal chemistry. Asymmetric synthesis, which allows for the selective production of a single stereoisomer, is a key enabling technology in this field. acs.orgrsc.orgnih.gov

Contextualizing (2S,3S)-2-Phenylpiperidin-3-ol within Contemporary Piperidine Research

This compound is a specific, stereochemically defined piperidine derivative that serves as a valuable chiral building block in organic synthesis. researchgate.net Its structure features a phenyl group at the 2-position and a hydroxyl group at the 3-position, both with a specific "S" configuration. This defined stereochemistry makes it a sought-after intermediate for the synthesis of more complex, biologically active molecules. researchgate.net

Contemporary research on piperidines increasingly focuses on the development of efficient and stereoselective synthetic methods to access a diverse range of derivatives. researchgate.netnih.gov The synthesis of compounds like this compound is often a key step in these endeavors. researchgate.net Research efforts in this area include the development of novel catalytic methods, such as asymmetric hydrogenation and biocatalysis, to achieve high levels of stereocontrol. researchgate.netrsc.org The availability of such chiral building blocks facilitates the exploration of new chemical space and the development of next-generation therapeutics. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2S,3S)-2-phenylpiperidin-3-ol |

InChI |

InChI=1S/C11H15NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11-/m0/s1 |

InChI Key |

HWEXUBUZTNSMDE-QWRGUYRKSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)O |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3s 2 Phenylpiperidin 3 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. The main approaches include utilizing the inherent chirality of natural products (chiral pool synthesis) and employing chiral catalysts to induce stereoselectivity.

Chiral Pool Strategies

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in a synthesis. wikipedia.org This strategy leverages the existing stereocenters of these natural molecules to construct complex chiral targets. wikipedia.org

L-amino acids are a cornerstone of chiral pool synthesis due to their structural diversity and availability in high enantiopurity. baranlab.org L-phenylalanine, with its inherent phenyl group and stereocenter, is a logical precursor for (2S,3S)-2-phenylpiperidin-3-ol. A concise enantioselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been described starting from L-phenylalanine, utilizing a Grignard reaction as a key step. researchgate.net Other amino acids, such as L-proline, have been used to synthesize related piperidine (B6355638) structures through various strategies, including one-pot reduction/Grignard addition sequences followed by ring expansion. researchgate.net For instance, (S)-glutamic acid has been successfully used to achieve an efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid. researchgate.net

A general route for synthesizing enantiopure indolizidine alkaloids from α-amino acids has also been reported, highlighting the versatility of these precursors. baranlab.org The synthesis of piperidin-2,4-diones has been achieved from β-keto esters via a Dieckmann cyclisation, with an asymmetric route utilizing a chiral auxiliary derived from an amino acid. ucl.ac.uk

| Starting Amino Acid | Key Reactions | Target/Intermediate | Reference |

| L-Phenylalanine | Grignard reaction | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | researchgate.net |

| L-Proline | Reduction/Grignard addition, Ring expansion | 2-Phenylpiperidin-3-ol derivatives | researchgate.net |

| (S)-Glutamic acid | Furylation, Oxidation | (2S,3S)-3-Hydroxypipecolic acid | researchgate.net |

This table summarizes the use of L-amino acids as chiral precursors in the synthesis of 2-phenylpiperidin-3-ol and related structures.

Carbohydrates represent another significant class of chiral pool starting materials. Their multiple stereocenters and functional groups offer a rich platform for the synthesis of complex molecules. D-mannitol has been employed in a novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.net This synthesis involved a highly stereoselective addition of a phenyl Grignard reagent to an allyl imine and a ring-closing metathesis as key steps. researchgate.net

L-ascorbic acid (Vitamin C) has also been utilized in the formal syntheses of both cis and trans 3-hydroxy pipecolic acids. researchgate.net This approach employed epimerization, Staudinger reaction, and cyclization as key strategic steps. researchgate.net

L-(+)-Tartaric acid, an inexpensive and abundant natural product, is a valuable chiral building block. researchgate.netresearchgate.net A convenient synthesis of (2S,3S)-3-hydroxypipecolic acid has been achieved starting from L-(+)-tartaric acid, with selective ester reduction and reductive lactamization as the key steps. researchgate.netresearchgate.net The natural abundance of (+)-L-tartaric acid as a byproduct of wine production makes it one of the most affordable chiral materials with two asymmetric centers. pw.edu.pl The availability of both enantiomers and the meso form, although the latter is more expensive to produce, further enhances its utility in synthesis. pw.edu.plsigmaaldrich.com

| Chiral Pool Source | Key Synthetic Strategy | Target Compound | Reference |

| D-Mannitol | Stereoselective Grignard addition, Ring-closing metathesis | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | researchgate.net |

| L-Ascorbic Acid | Epimerization, Staudinger reaction, Cyclization | cis and trans 3-Hydroxy pipecolic acids | researchgate.net |

| L-(+)-Tartaric Acid | Selective ester reduction, Reductive lactamization | (2S,3S)-3-Hydroxypipecolic acid | researchgate.netresearchgate.net |

This table highlights the application of various chiral pool starting materials in the synthesis of piperidine derivatives.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is often more atom-economical and scalable than chiral pool strategies.

Transition metals, in combination with chiral ligands, are powerful catalysts for a wide range of asymmetric transformations. sioc-journal.cn For the synthesis of piperidine derivatives, several transition metal-catalyzed methods have been developed.

A catalytic, highly enantioselective (99% ee) preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine was achieved through an intramolecular epoxide opening followed by a ring expansion. researchgate.net The required cis-epoxide starting material was obtained in high enantiomeric excess via a Jacobsen epoxidation. researchgate.net

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been reported as a key step in a three-step process to access a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This method involves the partial reduction of pyridine (B92270), followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction step. snnu.edu.cn

Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand has also been shown to be an effective method. mdpi.com This reaction is believed to proceed through an outer-sphere dissociative mechanism. mdpi.com Palladium catalysts have also been employed in the hydrogenation of pyridine derivatives. mdpi.com

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Not specified (likely Mn-based) | Jacobsen epoxidation / Ring expansion | High enantioselectivity (99% ee) | researchgate.net |

| Rhodium | Asymmetric carbometalation | Access to enantioenriched 3-substituted piperidines | snnu.edu.cn |

| Iridium | Asymmetric hydrogenation | Effective for 2-substituted pyridinium salts | mdpi.com |

| Palladium | Hydrogenation | Used for pyridine derivatives | mdpi.com |

This table outlines various transition metal-catalyzed methods for the asymmetric synthesis of piperidine derivatives.

Transition Metal-Catalyzed Methods

Enantioselective Hydrogenation of Pyridinium Salts and Unsaturated Piperidinones

The asymmetric hydrogenation of pyridinium salts and unsaturated piperidinones stands out as a key strategy for accessing chiral piperidines. Iridium-based catalysts have proven particularly effective in this transformation. For instance, the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using a P,N-ligand proceeds with high enantioselectivity. mdpi.com The reaction mechanism is proposed to occur via an outer-sphere dissociative pathway, where the stereochemistry of the product is determined by the stereoselective protonation of an enamine intermediate. mdpi.comnih.gov This method is also suitable for large-scale synthesis. mdpi.com

Similarly, rhodium and palladium catalysts are effective for pyridine hydrogenation. mdpi.com For example, rhodium(I) complexes have been used for the dearomatization/hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. mdpi.com Palladium-catalyzed hydrogenation has also been developed for substrates that are not amenable to rhodium catalysis, demonstrating effectiveness even in the presence of air and moisture. mdpi.com

The stereoselective hydrogenation of unsaturated piperidinones, followed by the reduction of the lactam, provides another route to cis-configured 2,4-disubstituted piperidines. mdpi.com Chiral rhodium(I) complexes with P-chiral bisphosphorus ligands have been successfully employed for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides within heterocyclic rings. mdpi.com

| Catalyst System | Substrate Type | Key Features | Reference |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | High enantioselectivity, outer-sphere mechanism, suitable for scale-up. | mdpi.com |

| Rhodium(I) Complex | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation. | mdpi.com |

| Palladium Catalyst | Fluoropyridines | Effective for substrates inaccessible by rhodium, air and moisture tolerant. | mdpi.com |

| Rhodium(I) with P-chiral ligand | Unsaturated Piperidinones | Enantioselective hydrogenation of tetrasubstituted enamides. | mdpi.com |

Metal-mediated Cyclization Reactions (e.g., Gold(I)-catalyzed Oxidative Amination)

Gold(I)-catalyzed oxidative amination of non-activated alkenes presents a modern approach to synthesizing substituted piperidines. mdpi.com This method involves the difunctionalization of a double bond, leading to the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. mdpi.com The reaction typically employs an iodine(III) oxidizing agent. mdpi.com While this specific transformation often yields racemates, it highlights the potential of gold catalysis in constructing the piperidine ring.

Further developments in metal-mediated cyclizations include palladium-catalyzed approaches. For instance, an enantioselective palladium-catalyzed oxidative amination has been developed using a novel pyridine-oxazoline ligand, a previously unknown catalyst for this type of transformation. mdpi.com

Palladium-catalyzed Processes

Palladium catalysis is versatile in the synthesis of piperidine derivatives, encompassing hydrogenation, cyclization, and cross-coupling reactions. mdpi.com In addition to the aforementioned hydrogenation and oxidative amination reactions, palladium catalysts are instrumental in other cyclization strategies. For example, the intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions, using a chiral P-O ligand, provides an enantioselective route to substituted piperidines. mdpi.com This method is particularly useful for substrates that are sensitive to oxidation. mdpi.com

Another significant palladium-catalyzed process is the one-pot azide (B81097) reductive cyclization of aldehydes, which has been employed in the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.com This demonstrates the utility of palladium in orchestrating complex transformations to build functionalized piperidine rings.

| Process | Catalyst/Ligand | Key Features | Reference |

| Oxidative Amination | Palladium with Pyridine-Oxazoline Ligand | Enantioselective, novel catalyst for this transformation. | mdpi.com |

| Aza-Heck Cyclization | Palladium with Chiral P-O Ligand | Enantioselective, redox-neutral, suitable for oxidation-sensitive substrates. | mdpi.com |

| Azide Reductive Cyclization | Palladium Catalyst | One-pot process for constructing functionalized piperidines. | mdpi.com |

Cobalt(III)(salen)-Catalyzed Kinetic Resolution

The hydrolytic kinetic resolution (HKR) catalyzed by cobalt(III)(salen) complexes is a powerful method for obtaining enantiomerically pure epoxides, which are versatile intermediates in the synthesis of chiral molecules like this compound. nih.govnih.gov This method exhibits exceptionally high stereoselectivity across a broad range of terminal epoxides. nih.gov The mechanism is cooperative and bimetallic, involving two (salen)Co(III) molecules in the rate-determining epoxide ring-opening step. nih.govnih.gov One cobalt complex acts as a Lewis acid to activate the epoxide, while the other delivers the hydroxide (B78521) nucleophile. nih.govnih.gov

A key feature of this reaction is that a measurable rate of hydrolysis only occurs if the absolute stereochemistry of both (salen)Co(III) complexes in the transition state is the same. nih.govnih.gov This stereochemical communication is mediated by the stepped conformation of the salen ligand. nih.gov This process has been successfully applied to the synthesis of (+)-L-733,060 and (2S,3S)-3-hydroxypipecolic acid through the two-stereocenter hydrolytic kinetic resolution of racemic azido (B1232118) epoxides, achieving high optical purity (≥99% ee). researchgate.netgoogle.com

Organocatalytic Approaches

Organocatalysis has emerged as a complementary and powerful strategy for the asymmetric synthesis of chiral piperidines, avoiding the use of metals. These methods often rely on the activation of substrates through the formation of transient, chiral intermediates.

Desymmetrization Strategies

The desymmetrization of meso-compounds is an elegant approach to generate chirality. Organocatalytic methods have been developed for the desymmetrization of meso-aziridines. d-nb.info One such method involves the rearrangement of bicyclic meso-cyclopentanone aziridines catalyzed by a bifunctional thiourea (B124793) organocatalyst. d-nb.info This process proceeds intramolecularly without the need for an external nucleophile, providing access to highly functionalized chiral aminocyclopentenones. d-nb.info While not directly yielding piperidines, this strategy showcases the potential of organocatalytic desymmetrization in creating chiral building blocks that could be further elaborated into the desired piperidine structures. The catalyst is believed to activate the substrate through hydrogen bonding, promoting an α-deprotonation and subsequent ring-opening of the aziridine. d-nb.info

Asymmetric Michael Additions and Related Cascade Reactions

Asymmetric Michael additions are a cornerstone of organocatalysis and have been applied to the synthesis of chiral piperidines. mdpi.com For instance, the organocatalytic [4+2] annulation of N-tethered enones and dicyanoalkenes can produce piperidine derivatives with high yields and excellent diastereoselectivity. mdpi.com

Furthermore, cascade reactions initiated by a Michael addition can lead to the formation of complex piperidine structures. An example is the regioselective [3+3] annulation of enones with α-substituted cinnamic acids, which proceeds through an intermolecular Michael addition, followed by decarboxylation and cyclization. mdpi.com

L-proline and its derivatives are common organocatalysts for asymmetric Michael additions. niscpr.res.in Novel L-proline derived tertiary amine bifunctional organocatalysts have been reported for the asymmetric Michael addition of dithiomalonates to trans-beta-nitroolefins, achieving high yields and enantioselectivities. researchgate.net The intramolecular aza-Michael addition of enone carbamates, catalyzed by a bifunctional organocatalyst, provides an enantioselective route to functionalized 2-substituted piperidines. researchgate.net

| Reaction Type | Catalyst | Key Features | Reference |

| [4+2] Annulation | Organocatalyst | High yields and diastereoselectivity for piperidine synthesis. | mdpi.com |

| [3+3] Annulation | Organocatalyst | Cascade reaction involving Michael addition for complex piperidine synthesis. | mdpi.com |

| Michael Addition | L-proline derived organocatalyst | High yields and enantioselectivities in the addition to nitroolefins. | researchgate.net |

| Intramolecular aza-Michael Addition | Bifunctional Organocatalyst | Enantioselective access to functionalized 2-substituted piperidines. | researchgate.net |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This powerful strategy allows for the diastereoselective formation of new stereocenters, after which the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

Application of Established Chiral Auxiliaries (e.g., Oxazaborolidines, Phosphinyl Auxiliaries)

Established chiral auxiliaries are instrumental in the asymmetric synthesis of piperidine derivatives.

Oxazaborolidines: These catalysts, particularly those used in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the enantioselective reduction of prochiral ketones to chiral alcohols. ru.nl In the context of piperidine synthesis, an oxazaborolidine-catalyzed reduction of a suitable α-azido aryl ketone precursor can establish a key hydroxyl stereocenter. researchgate.nettandfonline.com This methodology has been successfully applied to the synthesis of chiral hypoestestatins, where racemic ketones were resolved through a parallel kinetic resolution using a CBS-oxazaborolidine catalyst, affording separable diastereomeric alcohols with high enantioselectivity. rsc.org

Phosphinyl Auxiliaries: Chiral phosphinyl groups serve as effective auxiliaries in the diastereoselective synthesis of chiral amines. researchgate.net For instance, the addition of organometallic reagents to chiral N-phosphinylimines can proceed with high diastereoselectivity. researchgate.net The resulting N-phosphinyl amine can then be deprotected under mild conditions. This approach has been used to prepare optically active propargylamines. While direct application to this compound is not extensively documented, this methodology presents a viable strategy for controlling the stereochemistry at the C2 position by directing the addition of a phenyl group to a suitable imine precursor.

Development of Novel Chiral Auxiliary Systems

The pursuit of improved stereoselectivity, milder reaction conditions, and more efficient auxiliary removal has spurred the development of new chiral auxiliary systems. numberanalytics.com Innovations include the design of auxiliaries that can be cleaved under non-hydrogenative conditions, allowing for the synthesis of piperidines with sensitive functional groups like alkenes. For example, Betti base has been used as a chiral auxiliary for the synthesis of cis-2,6-disubstituted piperidines. Research also focuses on bifunctional auxiliaries that can catalyze reactions and induce stereoselectivity simultaneously, such as chiral phosphoric acids in aza-Michael reactions to form substituted piperidines. whiterose.ac.uk While not always explicitly targeting this compound, these novel systems offer promising strategies for its stereocontrolled synthesis.

Key Synthetic Transformations in Piperidine Ring Construction

The formation of the piperidine ring with precise control over substituent stereochemistry is a cornerstone of synthesizing compounds like this compound. Ring expansion methodologies are particularly elegant in this regard.

Ring Expansion Methodologies

These methods transform smaller, often readily available chiral rings, like pyrrolidines, into the desired piperidine core.

A highly efficient strategy for synthesizing 2,3-disubstituted piperidines involves the ring expansion of prolinol derivatives, which are accessible from the chiral pool. researchgate.netpitt.eduthieme-connect.com This reaction is well-established and proceeds through a bicyclic aziridinium (B1262131) ion intermediate. nih.govmdpi.comnih.gov The treatment of a prolinol with a reagent like thionyl chloride generates this reactive intermediate. whiterose.ac.ukacs.org Subsequent nucleophilic attack on the aziridinium ion dictates the final product. The regioselectivity of this attack is influenced by substituents on the nitrogen and the pyrrolidine (B122466) ring. nih.gov This method has been successfully used in a short synthesis of 2-phenylpiperidin-3-ol derivatives. researchgate.netpitt.edu A patent describes the formation of an aziridinium chloride from N-benzyl-L-prolinol, which is then opened to furnish a substituted piperidine, a precursor to (2S)-phenyl-3-piperidinone. google.com

| Starting Material | Key Reagents | Intermediate | General Product | Key Outcome |

|---|---|---|---|---|

| Prolinol Derivative | SOCl2 or similar | Aziridinium Ion | 3-Substituted Piperidine | Stereospecific rearrangement and ring expansion acs.org |

Another effective strategy for constructing the piperidine ring involves the intramolecular opening of an epoxide. chim.itresearchgate.netmdpi.com In a documented synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, a cis-epoxide, available through Jacobsen epoxidation, undergoes an intramolecular opening. researchgate.net This is followed by a ring expansion to yield the target molecule with high enantiomeric excess (99% ee). researchgate.net This approach highlights the utility of leveraging readily installed stereocenters in an acyclic or smaller ring precursor to direct the formation of the final piperidine structure. An alternative enzymatic approach has also been demonstrated where an olefin-containing substrate is first asymmetrically epoxidized by an enzyme, followed by spontaneous intramolecular cyclization to form a substituted piperidine. nih.gov

| Precursor Type | Key Transformation | Resulting Intermediate | Final Product Class | Reported Application |

|---|---|---|---|---|

| Homoallylic Amine | Epoxidation | cis-Epoxide | 2,3-disubstituted Piperidine | Synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine researchgate.net |

| Olefin-containing amino acid | Enzymatic Epoxidation | Epoxide | Hydroxypipecolic Acid | Biocatalytic synthesis of a chiral piperidine synthon nih.gov |

Reductive O-to-N Ring Expansion of δ-Azidolactones

The construction of the piperidine ring via intramolecular cyclization is a powerful strategy. One such approach involves the reductive O-to-N ring expansion of a δ-azidolactone. This method capitalizes on the transformation of a five-membered lactone into a six-membered lactam (the piperidinone core), which can then be further reduced to the desired piperidinol.

A notable application of this strategy was demonstrated in an enantioselective synthesis of (+)-L-733,060. researchgate.net The key sequence began with a homoallylic carboxylate, which underwent a Johnson-Claisen rearrangement to establish the necessary carbon backbone. Subsequent steps introduced the azide and hydroxyl functionalities to form the crucial δ-azidolactone precursor. The pivotal ring-forming step was an intramolecular reductive cyclization, where the azide is reduced, and the resulting amine displaces the lactone's oxygen to form the piperidine ring. researchgate.net This method provides a robust pathway to the piperidine core, with stereochemistry being set in the early stages of the synthesis.

Grignard Addition Reactions

Grignard reactions are a cornerstone of carbon-carbon bond formation and have been ingeniously applied to the synthesis of 2-phenylpiperidin-3-ol stereoisomers through additions to both imines and proline-derived esters.

Stereoselective Grignard Additions to Imines and Alkyl Proline Esters

The addition of organometallic reagents to chiral imines is a well-established method for the asymmetric synthesis of amines. In the context of 2-phenylpiperidin-3-ol, a stereoselective synthesis of the N-Boc protected form was achieved starting from D-mannitol. A key step in this synthesis involved the highly diastereoselective addition of a phenyl Grignard reagent to a chiral allyl imine, achieving a diastereomeric excess (de) of over 98%. researchgate.net This addition effectively sets the C2-phenyl stereocenter relative to the adjacent carbons originating from the chiral pool starting material.

A particularly efficient and stereodivergent route to 2-substituted 3-piperidinols employs a two-step sequence starting from alkyl proline esters. researchgate.netthieme-connect.deresearchgate.net This approach involves a one-pot reduction of the proline ester to the corresponding aldehyde, which is immediately trapped by a Grignard reagent (e.g., phenylmagnesium bromide). The resulting 2-(α-hydroxyalkyl)pyrrolidine (prolinol) derivative is then subjected to a ring expansion to furnish the desired piperidinol. researchgate.netthieme-connect.de This strategy is powerful because it allows for the synthesis of both cis and trans isomers with high diastereoselectivity by controlling the ring-expansion conditions. researchgate.net

Table 1: Grignard Addition for Piperidinol Precursors

| Starting Material | Grignard Reagent | Key Step | Product Type | Diastereoselectivity (dr) | Ref |

| Chiral Allyl Imine (from D-mannitol) | Phenylmagnesium bromide | Grignard Addition | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine precursor | >98% de | researchgate.net |

| N-Boc-L-proline alkyl ester | Phenylmagnesium bromide | One-pot Reduction/Grignard Addition | N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | Not reported | researchgate.net |

| Chiral serinal derivative | Büchi's Grignard reagent | Grignard Addition | (2R,3R)- and (2R,3S)-3-hydroxypipecolic acid precursors | High | researchgate.netresearchgate.net |

Olefin Ring-Closing Metathesis (RCM) in Piperidine Ring Formation

Olefin ring-closing metathesis (RCM) has emerged as a premier method for the construction of cyclic systems, including nitrogen heterocycles. d-nb.info Its tolerance of various functional groups and the development of highly active ruthenium-based catalysts (e.g., Grubbs' and Hoveyda-Grubbs catalysts) have made it a go-to strategy for complex molecule synthesis. researchgate.netd-nb.info

Several syntheses of the this compound core utilize RCM as the key ring-forming step. researchgate.netresearchgate.netresearchgate.net In a representative example, a novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine starts from D-mannitol. After the stereoselective addition of a phenyl Grignard reagent to an allyl imine, the resulting amino alcohol is further elaborated to a diene. This diene is then subjected to RCM to form the six-membered dehydropiperidine ring, which is subsequently reduced and deprotected to yield the final product. researchgate.net The power of this method lies in its ability to efficiently form the piperidine ring from a readily assembled acyclic precursor, often with high predictability and yield. researchgate.netresearchgate.net

Table 2: RCM in the Synthesis of 2-Phenylpiperidin-3-ol Derivatives

| RCM Precursor | Catalyst | Product | Yield | Ref |

| N-Boc protected amino diene | Grubbs' or Hoveyda-Grubbs type | N-Boc-dehydropiperidine derivative | Good to Excellent | researchgate.netresearchgate.net |

| Tetraene (for spirocycle synthesis) | Ruthenium catalyst | Spirocyclic piperidine precursor | Not specified | acs.org |

Reductive Amination Strategies

Reductive amination, the reaction of a carbonyl compound with an amine followed by reduction of the intermediate imine, is a fundamental and versatile method for C-N bond formation. mdpi.comd-nb.info This strategy can be applied intramolecularly to form cyclic amines like piperidines.

In the synthesis of piperidine derivatives, a 1,5-dicarbonyl compound or a keto-aldehyde can be condensed with an amine source (like ammonia (B1221849) or a primary amine) to form an enamine or imine, which then cyclizes and is reduced in situ. masterorganicchemistry.com A diastereoselective reductive amination was a key step in an asymmetric synthesis of (+)-L-733,060 starting from enantiomerically pure ethyl (R)-(+)-2,3-epoxypropanoate. researchgate.net The sequence involved a regioselective intramolecular epoxide opening and an in situ cyclization via reductive amination to construct the 2,3-disubstituted piperidine core. The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular as they can selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com

Multicomponent Reaction (MCR) Strategies for Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. bas.bg Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds.

A common MCR for piperidines involves the condensation of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg This can proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and Mannich reactions to assemble the piperidine ring. nih.gov While many MCRs lead to tetrasubstituted piperidones, specific strategies can be tailored to produce 2,3-disubstituted systems. For instance, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid has been developed to generate highly functionalized piperidines. acs.org The selection of appropriate starting materials is key to directing the reaction toward the desired substitution pattern, making MCRs a promising, albeit complex, strategy for accessing diverse piperidine libraries.

Stereodivergent and Highly Stereoselective Synthesis Strategies

Given that the biological activity of 2-phenylpiperidin-3-ol derivatives is highly dependent on the relative and absolute stereochemistry of the C2 and C3 positions, developing stereodivergent syntheses that can access all possible stereoisomers from a common precursor is a significant goal.

A highly effective stereodivergent synthesis of both cis- and trans-2-substituted 3-piperidinols has been developed based on the ring expansion of 2-(α-hydroxyalkyl)pyrrolidines. beilstein-journals.orgresearchgate.net These pyrrolidine precursors are accessible from proline esters via a one-pot reduction and Grignard addition. The stereochemical outcome of the final piperidinol is controlled during the subsequent ring expansion step, which typically proceeds through an aziridinium ion intermediate. By carefully choosing the reaction conditions for the cyclodehydration/ring expansion (e.g., using different phosphine (B1218219) reagents or acids), one can selectively favor the formation of either the cis or the trans isomer with high diastereomeric ratios (up to >19:1 for both). researchgate.net

This approach contrasts with other notable syntheses. For example, Charette and colleagues prepared enantiomers of L-733,060 through nucleophilic additions to chiral pyridinium salts, which mainly yielded the cis-isomer. beilstein-journals.org The strategies developed by Cossy, Pardo, and O'Brien also focused on the ring expansion of prolinol derivatives but sometimes resulted in lower diastereoselectivity for one of the epimers. beilstein-journals.orgfigshare.com The ability to selectively and efficiently generate any desired stereoisomer of the 2-phenylpiperidin-3-ol scaffold is a testament to the sophistication of modern asymmetric synthesis.

Table 3: Comparison of Stereoselective Strategies

| Principal Investigator(s) | Key Strategy | Stereochemical Outcome | Diastereomeric Ratio (dr) | Ref |

| Cochi, Burger, et al. | Stereodivergent Ring Expansion of Prolinols | cis and trans isomers accessible | Up to >19:1 for both | researchgate.net |

| Charette, et al. | Nucleophilic Addition to Chiral Pyridinium Salts | Predominantly cis isomer | >19:1 | beilstein-journals.org |

| Cossy and Pardo | Ring Expansion of 2-(α-hydroxyalkyl)pyrrolidines | Stereodivergent | Low for one epimer (e.g., 1:1) | beilstein-journals.org |

| O'Brien, et al. | Catalytic Asymmetric Deprotonation/Ring Expansion | Stereodivergent | Moderate for trans isomer (2.3:1) | beilstein-journals.orgfigshare.com |

Control of Diastereoselectivity and Enantioselectivity

The controlled synthesis of the four possible stereoisomers of 2-phenylpiperidin-3-ol requires precise manipulation of reaction pathways to favor the formation of one isomer over the others. Several strategies have proven effective in achieving high diastereoselectivity and enantioselectivity.

One prominent approach involves the ring expansion of prolinol derivatives . This method offers a short and efficient route to 2-phenylpiperidin-3-ol derivatives. researchgate.netthieme-connect.dethieme-connect.com The process typically begins with a one-pot reduction of an alkyl proline ester followed by a Grignard addition. researchgate.net The resulting prolinol then undergoes a ring expansion to form the piperidine ring. researchgate.netthieme-connect.dethieme-connect.com This strategy's effectiveness lies in its ability to translate the chirality of the starting proline into the final piperidine product. The ring expansion proceeds through an aziridinium intermediate, and the regioselectivity of the nucleophilic attack on this intermediate dictates the final stereochemistry. researchgate.net The choice of nucleophile and the substituents on the nitrogen and at the C4 position of the prolinol can influence whether the reaction is under thermodynamic or kinetic control, thus affecting the stereochemical outcome. researchgate.net

Another powerful technique is the asymmetric hydrogenation of pyridinium salts . Iridium catalysts, particularly those with P,N-ligands, have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism. mdpi.com The stereochemistry of the final product is determined during the stereoselective protonation of an enamine intermediate. mdpi.com This method is also suitable for larger-scale synthesis. mdpi.com

Ring-closing metathesis (RCM) is another key strategy. For instance, a stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine was achieved starting from D-mannitol. researchgate.net This synthesis involved a highly stereoselective phenyl Grignard addition to an allyl imine (with a diastereomeric excess of >98%) and a subsequent RCM as crucial steps. researchgate.net Similarly, the synthesis of (2S,3R)-3-hydroxy-2-phenylpiperidine, an intermediate for several non-peptide human NK-1 receptor antagonists, utilizes a stereoselective addition of a racemic allenylzinc bromide to an enantiopure sulfinamide, followed by RCM. researchgate.net

Diastereoselective reductive cyclization of amino acetals, which are prepared via the nitro-Mannich reaction, offers another route. mdpi.com The stereochemistry of the piperidine is controlled during the initial diastereoselective Mannich reaction and is maintained during the subsequent reductive cyclization. mdpi.com

Furthermore, intramolecular epoxide opening has been developed into a catalytic and highly enantioselective method for preparing N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenylpiperidine (99% ee). researchgate.net This process involves a ring expansion following the intramolecular opening of a cis-epoxide, which itself can be obtained with high enantiomeric excess through Jacobsen epoxidation. researchgate.net

A stereodivergent and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been developed, offering diastereomeric ratios of up to >19:1 for both isomers. beilstein-journals.org This scalable method, which can produce up to 14 grams, provides access to the NK-1 inhibitor L-733,060 and involves a phosphite-driven cyclodehydration. beilstein-journals.org

The following table summarizes various synthetic strategies and their reported selectivities:

| Starting Material/Key Reaction | Target Stereoisomer | Key Steps | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Alkyl proline esters | 2-Phenylpiperidin-3-ol derivatives | One-pot reduction/Grignard addition, Ring expansion | Stereodivergent, dr >19:1 for cis and 8:1 for trans have been noted in some sequences. researchgate.net |

| D-mannitol | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | Phenyl Grignard addition to allyl imine, RCM | de >98% researchgate.net |

| Racemic allenylzinc bromide & (R,E)-N-benzylidene-sulfinamide | (2S,3R)-3-hydroxy-2-phenylpiperidine | Stereoselective addition, RCM | - |

| cis-Aziridine-2-carboxylate | cis-3-Hydroxypipecolic acid enantiomers | Aziridine ring opening, Reductive cyclization | - |

| N-homopropargyl amide | Substituted piperidin-4-ols | Gold-catalyzed cyclization, Chemoselective reduction, Ferrier rearrangement | Excellent diastereoselectivities nih.gov |

| Racemic azido epoxides | (+)-L-733,060 and (2S,3S)-3-hydroxypipecolic acid | Cobalt(III)(salen)-catalyzed hydrolytic kinetic resolution | ≥99% ee researchgate.net |

Kinetic Resolution of Piperidine Intermediates

Kinetic resolution is a powerful strategy for separating racemic mixtures of chiral compounds. In the context of 2-phenylpiperidin-3-ol, kinetic resolution of piperidine intermediates allows for the isolation of enantiomerically enriched products.

A notable method involves a catalytic kinetic resolution of disubstituted piperidines using an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid co-catalyst. ethz.ch This protocol facilitates the separation of racemic secondary cyclic amines, providing enantioenriched N-heterocycles with high selectivity factors (s). ethz.ch

Computational and experimental studies have revealed a significant conformational effect that leads to different reactivity and selectivity between cis- and trans-substituted piperidine isomers. ethz.ch For the kinetic resolution of 2-phenylpiperidin-3-ol, a notable difference in selectivity was observed between the cis and trans diastereomers. The cis isomer exhibited a higher selectivity factor compared to the trans isomer. ethz.ch

This difference in reactivity is attributed to the conformational preferences of the diastereomers. The cis-isomer can more readily adopt a conformation that is favorable for the reaction, leading to a greater difference in the reaction rates of the two enantiomers. ethz.ch

The following table presents experimental data from the kinetic resolution of cis- and trans-2-phenylpiperidin-3-ol:

| Substrate | Selectivity Factor (s) |

| cis-2-phenylpiperidin-3-ol | 24 |

| trans-2-phenylpiperidin-3-ol | 14 |

Table data sourced from a study on the catalytic kinetic resolution of disubstituted piperidines.

Another approach is the hydrolytic kinetic resolution (HKR) of racemic epoxides. Cobalt(III)(salen) complexes have been used to catalyze the two-stereocenter HKR of racemic azido epoxides, which are precursors to piperidines. This method has been successfully applied to the enantioselective syntheses of (+)-L-733,060 and (2S,3S)-3-hydroxypipecolic acid with excellent enantiomeric excess (≥99% ee). researchgate.net

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Mechanistic Pathways in Key Synthetic Reactions

Aziridinium (B1262131) Ion-Mediated Rearrangements

A significant strategy for synthesizing substituted piperidines like (2S,3S)-2-phenylpiperidin-3-ol involves the ring expansion of prolinol derivatives through an aziridinium ion intermediate. researchgate.netresearchgate.net This method allows for the creation of C3-substituted piperidines with good yields and high enantiomeric excess. researchgate.netresearchgate.net The aziridinium ion, a strained three-membered ring containing a positively charged nitrogen atom, serves as a reactive intermediate that can undergo nucleophilic attack. google.commdpi.com The formation of this intermediate can be achieved through various methods, including the N-alkylation of nonactivated aziridines. acs.org

The regioselectivity of the nucleophilic ring-opening of the aziridinium ion is a critical factor that determines the final product. acs.orgrsc.org Attack at the less hindered carbon (pathway a) leads to α-branched amines where the stereochemistry of the substituted carbon is retained. acs.org Conversely, attack at the more hindered carbon (pathway b) can also occur. mdpi.com The outcome of the reaction, whether under kinetic or thermodynamic control, is influenced by the nature of the substituents on the nitrogen atom and the C4 position of the starting prolinol, as well as the nucleophile used. researchgate.netresearchgate.net For instance, a ring expansion of N-trityl prolinal derivatives via an aziridinium ion has been investigated to produce 3-hydroxy piperidines. whiterose.ac.uk The stereochemistry of the resulting piperidine (B6355638) can be confirmed using 1H NMR spectroscopy. whiterose.ac.uk

Intramolecular Cyclization Pathways (e.g., Palladium-catalyzed Azide (B81097) Reduction Cyclization)

Intramolecular cyclization represents a powerful and common strategy for constructing the piperidine ring. mdpi.com This approach involves a substrate containing both a nitrogen source (typically an amine) and a reactive site within the same molecule, leading to the formation of a new carbon-nitrogen or carbon-carbon bond to close the ring. mdpi.com

One notable example is the palladium-catalyzed azide reduction cyclization. mdpi.comresearchgate.netresearchgate.net In this reaction, a precursor containing an azide group undergoes reduction, often with a palladium catalyst, to form a reactive amine intermediate. This intermediate then cyclizes intramolecularly to form the piperidine ring. This method has been successfully used in the diastereoselective reductive cyclization of amino acetals, where the stereochemistry established in an initial Mannich reaction is preserved during the cyclization step. mdpi.comresearchgate.net Another variation involves the intramolecular reductive O-to-N-ring expansion of a δ-azidolactone to construct the piperidine moiety. researchgate.netresearchgate.net

Other intramolecular cyclization strategies include:

Reductive Amination: Cyclization of amino aldehydes or ketones. mdpi.com

Heck Reaction: Palladium-catalyzed cyclization of alkenyl halides or triflates with an amine. encyclopedia.pub

Radical Cyclization: Formation of the piperidine ring through radical intermediates. mdpi.combeilstein-journals.org

Aza-Prins Cyclization: Reaction of N-tosyl homoallylamine with carbonyl compounds catalyzed by a Lewis acid like AlCl3. organic-chemistry.org

The choice of catalyst, reaction conditions, and substrate structure are all critical factors in determining the efficiency and stereoselectivity of these intramolecular cyclization reactions.

Hydrogenation Mechanisms, including Outer-Sphere Dissociative and Enamine Protonation

Asymmetric hydrogenation of pyridinium (B92312) salts is a key method for producing enantiomerically enriched piperidines. nih.govnih.govacs.org Iridium-catalyzed asymmetric hydrogenation, in particular, has proven effective for a range of substituted N-benzyl pyridinium salts, achieving high levels of enantioselectivity. nih.govnih.govacs.org

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, point towards an outer-sphere dissociative mechanism for the reduction of pyridinium salts. nih.govnih.govacs.orgresearchgate.net This mechanism involves a series of sequential protonation and hydride transfer steps that occur outside the coordination sphere of the metal catalyst. nih.govresearchgate.net A crucial finding from these studies is that the stereochemical outcome of the transformation is determined by the initial protonation of the final enamine intermediate , rather than the subsequent hydride reduction of the resulting iminium ion. nih.govnih.govacs.orgresearchgate.net The stereoselective protonation of the enamine sets the configuration of the final piperidine product. nih.gov This understanding is vital for designing catalysts and reaction conditions that favor the desired enantiomer.

The formation of the enamine intermediate is a key step in this process. nih.govacs.org Enamines are formed from the reaction of a secondary amine with a ketone or aldehyde. cambridge.orglibretexts.org The mechanism involves the initial formation of a carbinolamine, followed by dehydration to yield the enamine. libretexts.org The subsequent protonation of this enamine at the alpha-carbon leads to an iminium ion, which is then reduced. masterorganicchemistry.com

Table 1: Key Mechanistic Steps in Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

| Step | Description | Stereochemical Importance |

| Protonation | The pyridinium salt undergoes a series of protonations. researchgate.netnih.gov | |

| Enamine Formation | An enamine intermediate is formed during the reduction process. nih.govacs.org | |

| Stereoselective Enamine Protonation | The final enamine intermediate is protonated stereoselectively. nih.govnih.govacs.orgresearchgate.net | This is the key stereochemistry-determining step. |

| Iminium Ion Reduction | The resulting iminium ion is reduced by a hydride transfer. nih.govnih.govacs.org |

Radical Reaction Mechanisms in Piperidine Synthesis (e.g., Charge-Transfer Complex Mediated)

Radical-mediated reactions offer an alternative and powerful approach to piperidine synthesis. mdpi.combeilstein-journals.org These reactions often proceed under mild conditions and can provide access to complex piperidine structures.

One strategy involves the intramolecular cyclization of N-centered radicals. nih.gov For example, a chiral copper catalyst can be used to initiate and terminate an intramolecular hydrogen atom transfer (HAT) via a radical relay mechanism. This allows for the regio- and enantioselective cyanation of acyclic amines at the δ-position, which can then be converted to chiral piperidines. nih.gov Visible light can also be used to initiate radical C-H amination, leading to the selective formation of piperidines. researchgate.net

The formation of charge-transfer (CT) complexes can play a crucial role in mediating radical reactions for piperidine synthesis. researchgate.net A CT complex is formed between an electron donor and an electron acceptor. nih.gov In the context of piperidine synthesis, a CT complex can be formed, for example, between an iminium ion and a thiolate ion. cam.ac.uk Irradiation of this complex with visible light can promote an intra-complex electron transfer, generating an α-amino radical. cam.ac.uk This radical can then participate in further reactions, such as cyclization, to form the piperidine ring. The stability of these CT complexes can be influenced by factors such as temperature and the presence of an organocatalyst. researchgate.net

Nucleophilic Ring-Opening Regioselectivity

The regioselectivity of the nucleophilic ring-opening of aziridinium ions is a critical aspect of their synthetic utility. google.commdpi.comrsc.orgrsc.org The reaction can proceed via two main pathways, leading to different regioisomers. acs.org

Pathway "a" (less substituted carbon): Nucleophilic attack at the less substituted carbon of the aziridinium ring is often kinetically favored. mdpi.com This pathway leads to the formation of α-branched amines while preserving the stereochemistry at the substituted carbon. acs.org

Pathway "b" (more substituted carbon): Attack at the more substituted carbon is thermodynamically favored. mdpi.com

The regiochemical outcome is influenced by several factors, including the nature of the substituents on the aziridinium ring, the electrophile used to activate the aziridine, and the nucleophile itself. mdpi.comacs.org For instance, the presence of vinyl or acyl substituents can direct the ring-opening to occur via pathway "b". mdpi.com Theoretical and experimental studies have been conducted to understand and predict the regioselectivity of these reactions. acs.org Computational studies have shown that intramolecular π-π stacking interactions within the aziridinium ion can also influence its conformation and, consequently, the regioselectivity of the ring-opening reaction. acs.org

Application of Computational Chemistry in Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involved in piperidine synthesis. nih.govsemanticscholar.orgrsc.orgnih.govnih.govacs.org DFT calculations can provide valuable insights into reaction pathways, transition state geometries, and the factors that control stereoselectivity and regioselectivity.

In the context of this compound synthesis, computational studies have been instrumental in:

Understanding Hydrogenation Mechanisms: DFT calculations have supported the proposed outer-sphere dissociative mechanism for the iridium-catalyzed asymmetric hydrogenation of pyridinium salts. nih.govnih.govacs.orgresearchgate.net These studies have helped to identify the key stereochemistry-determining step as the protonation of the enamine intermediate. nih.govnih.govacs.orgresearchgate.net

Investigating Ring-Opening Reactions: Computational methods have been used to study the stereospecific ring-opening of aziridinium ions by halides, providing insights into the high regioselectivity and stereoselectivity observed experimentally. rsc.org DFT studies have also been used to investigate the role of intramolecular interactions, such as π-π stacking, in controlling the regioselectivity of nucleophilic attack. acs.org

Elucidating Cycloaddition Mechanisms: DFT has been employed to investigate the mechanism, regioselectivity, and stereoselectivity of cycloaddition reactions used to synthesize piperidine derivatives. rsc.org These studies can predict the most favorable reaction pathways and transition states.

Analyzing Radical Reactions: Quantum chemical calculations have been used to study hydrogen migration reactions in piperidine radicals and their protonated counterparts, revealing the influence of solvation and protonation on the reaction mechanism. acs.org Computational studies have also supported the formation of charge-transfer complexes in radical-mediated amine synthesis. cam.ac.uk

Confirming Molecular Structures: DFT calculations can be used to optimize molecular geometries and predict spectroscopic properties, which can then be compared with experimental data to confirm the structures of synthesized compounds. semanticscholar.orgnih.gov

Table 2: Applications of Computational Chemistry in Piperidine Synthesis

| Area of Application | Computational Method | Insights Gained |

| Hydrogenation | DFT nih.govnih.govacs.org | Supported outer-sphere dissociative mechanism; identified stereochemistry-determining step. |

| Ring-Opening | DFT, DLPNO-CCSD(T) acs.orgrsc.org | Rationalized regioselectivity and stereoselectivity; identified influence of intramolecular interactions. |

| Cycloaddition | DFT rsc.org | Determined regio- and stereoselectivity; investigated reaction mechanisms. |

| Radical Reactions | G3B3, G3(MP2)-RAD acs.org | Elucidated hydrogen migration mechanisms; studied the influence of solvation. |

| Structure Confirmation | DFT semanticscholar.orgnih.gov | Optimized geometries; predicted spectroscopic data. |

Quantum Chemical Computations for Regioselectivity and Stereoselectivity Prediction

Quantum chemical computations have been instrumental in understanding the regioselectivity observed in the synthesis of piperidine derivatives. For instance, in the formation of piperidine rings through the ring expansion of prolinols via an aziridinium intermediate, the regioselectivity of the nucleophilic attack is a critical factor. researchgate.net

Computational studies, specifically using Density Functional Theory (DFT), have been employed to predict the outcomes of such reactions. One study investigated the variation in regioselectivity of the nucleophilic ring-opening of a series of bicyclic aziridinium ions derived from N-alkylprolinols using quantum chemical computations at the M06-2X/6-31+G(d,p)-SMD level of theory. researchgate.net These computations aimed to determine the ratio of piperidine to pyrrolidine (B122466) products when an azide ion was used as the nucleophile. researchgate.net The calculations focused on how fluoro substitution at the C(4) position of the aziridinium ion influences the reaction's regioselectivity. researchgate.net

Detailed experimental and computational studies on the kinetic resolution of various disubstituted piperidines, including cis-2-phenylpiperidin-3-ol, have also been conducted. nih.gov These studies provide insights into the stereoselectivity of acylation reactions.

| Computational Method | Application | Key Finding |

| M06-2X/6-31+G(d,p)-SMD | Nucleophilic ring-opening of bicyclic aziridinium ions | Predicted the ratio of piperidine to pyrrolidine products based on substituent effects. researchgate.net |

| Density Functional Theory (DFT) | Kinetic resolution of cis-2-phenylpiperidin-3-ol | Revealed a strong preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov |

Transition State Analysis and Energy Profile Calculations

Transition state analysis is crucial for understanding the kinetics and selectivity of chemical reactions. For the kinetic resolution of 2,3-disubstituted piperidines, computational studies have shed light on the disparate reactivity and selectivity observed between cis and trans isomers. nih.gov

In the case of the kinetic resolution of cis-2-phenylpiperidin-3-ol, a selectivity factor (s-factor) of 24 was achieved, whereas the trans diastereomer showed essentially no selectivity. nih.gov This difference in reactivity is attributed to the relative energies of the transition states. DFT calculations have shown a strong preference for the acylation of conformers of cis-2,3-disubstituted piperidines where the α-substituent occupies an axial position. nih.gov This conformation leads to a lower energy transition state compared to the corresponding trans isomer, which would require a less favorable conformation for the reaction to proceed. nih.gov This work provides further computational support for a concerted 7-membered transition state model for these acyl transfer reactions. nih.gov

The energy profile for the acylation of cis- and trans-2-phenylpiperidin-3-ol highlights the energetic barrier differences that lead to the observed selectivity.

| Substrate | Conversion (%) | Selectivity Factor (s) | Reaction Time (h) |

| cis-2-phenylpiperidin-3-ol | 33 | 24 | 48 |

| trans-2-phenylpiperidin-3-ol | 14 | ~1 | 72 |

Applications in Advanced Synthetic Intermediates and Scaffold Derivatization

(2S,3S)-2-Phenylpiperidin-3-ol as a Versatile Chiral Building Block

This compound and its N-protected derivatives are highly valued as chiral building blocks in asymmetric synthesis. researchgate.net The presence of two contiguous stereocenters (at C2 and C3) and three distinct functionalization points (the nitrogen atom, the hydroxyl group, and the phenyl ring) allows for the controlled, stereoselective construction of complex molecules. researchgate.netnih.gov This compound provides a rigid scaffold that can be elaborated into a variety of derivatives with well-defined three-dimensional orientations.

One of the most notable applications of this chiral building block is in the synthesis of non-peptidic substance P (neurokinin-1 or NK-1) receptor antagonists. researchgate.net For instance, N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine is a known key intermediate for preparing potent NK-1 inhibitors. researchgate.netresearchgate.net The synthesis of such compounds often relies on the stereochemical integrity of the starting piperidinol to ensure the correct spatial arrangement of pharmacophoric elements necessary for high-affinity receptor binding. researchgate.net The development of efficient and scalable synthetic routes to this compound, such as those involving ring expansion of prolinols or intramolecular epoxide opening, has further enhanced its utility and accessibility for these applications. researchgate.netresearchgate.netcapes.gov.br

The versatility of this building block is demonstrated by its use in the synthesis of various 3-piperidinol alkaloids and other bioactive molecules. nih.gov The strategic manipulation of its hydroxyl and amine functionalities allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for drug discovery programs.

Synthesis of Densely Functionalized Piperidine (B6355638) Derivatives

The this compound scaffold is an excellent platform for the synthesis of densely functionalized piperidine derivatives. A variety of synthetic methodologies can be employed to modify the core structure, introducing additional complexity and functionality. mdpi.comnih.gov Stereoselective syntheses often begin from readily available chiral pool starting materials, such as D-mannitol, and employ key reactions like the stereoselective addition of a phenyl Grignard reagent to an imine and ring-closing metathesis (RCM) to construct the piperidine core with high diastereoselectivity. researchgate.net

Further derivatization can be achieved through standard functional group transformations. The secondary amine can be protected (e.g., with a Boc group) and later alkylated or acylated to introduce a wide range of substituents. The hydroxyl group serves as a handle for etherification, esterification, or inversion of stereochemistry if required.

Below is a table summarizing synthetic strategies for creating functionalized piperidine derivatives from precursors related to this compound.

| Transformation | Reagents/Conditions | Resulting Moiety | Key Feature | Reference |

| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Piperidine ring formation | Forms the core heterocyclic structure from an acyclic precursor. | researchgate.net |

| Grignard Addition | Phenylmagnesium bromide (PhMgBr) | C2-phenyl group | Stereoselectively installs the crucial phenyl substituent. | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Substituted amine | Functionalizes the ring nitrogen with diverse groups. | researchgate.netnih.gov |

| Etherification | Alkyl halide, base (e.g., NaH) | O-Alkyl ether | Modifies the hydroxyl group to introduce new side chains. | researchgate.net |

| Hydrogenation | H₂, Metal catalyst (e.g., PtO₂, Ru, Ni) | Saturated piperidine ring | Reduces pyridine (B92270) precursors to form the piperidine scaffold. | mdpi.comwhiterose.ac.uk |

| Ring Expansion | Via aziridinium (B1262131) intermediate | C3-substituted piperidines | Converts substituted prolinols into the desired piperidine core. | researchgate.netresearchgate.net |

These methods enable the generation of compounds like (2S,3S)-N-(2-methoxybenzyl)-2-phenylpiperidin-3-amine and (2S,3S)-3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine, showcasing the scaffold's capacity to support extensive functionalization. researchgate.net

Development of Piperidine-Based Scaffolds for Chemical Space Exploration

In modern drug discovery, particularly in fragment-based approaches, there is a significant push to move beyond flat, two-dimensional molecules and explore three-dimensional (3D) chemical space. nih.govrsc.org Saturated heterocyclic scaffolds like piperidine are ideal for this purpose as they provide access to a rich diversity of 3D shapes. whiterose.ac.uknih.govastx.comresearchgate.net

The this compound core and its isomers are prime examples of 3D fragment building blocks. whiterose.ac.uknih.gov By systematically synthesizing regio- and diastereoisomers of substituted piperidines, researchers can generate libraries of fragments with varied spatial arrangements of functional groups. whiterose.ac.ukrsc.orgresearchgate.net This approach allows for a more comprehensive exploration of the chemical space available for protein-ligand interactions, increasing the probability of identifying novel binding modes and potent lead compounds. nih.govastx.com

Analysis of virtual libraries derived from such piperidine scaffolds demonstrates that they consist of molecules with suitable properties for fragment-based drug discovery programs, including appropriate molecular weight and complexity, while offering significant shape diversity. whiterose.ac.uknih.gov

| Parameter | 2D Scaffolds (e.g., Pyridines) | 3D Scaffolds (e.g., Piperidines) | Significance in Drug Discovery |

| Shape | Predominantly flat, planar | Complex, non-planar conformations (e.g., chair, boat) | 3D shapes can better match complex protein binding pockets. |

| Structural Diversity | Limited by aromatic ring | Increased number of isomers (cis/trans, enantiomers) | Provides a wider range of spatial vectors for optimization. |

| Solubility | Often lower | Generally higher due to reduced planarity and increased sp³ character | Improved physicochemical properties are crucial for drug development. |

| Novelty | Chemical space is heavily explored | Offers access to novel and under-explored chemical space | Can lead to first-in-class medicines with unique mechanisms. |

The use of conformationally controlled transformations, such as diastereoselective lithiation and trapping, allows for precise access to different stereoisomers, further expanding the accessible 3D space from a common set of precursors. whiterose.ac.uknih.gov

Radiolabeling Methodologies for Piperidine Scaffolds in Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires the synthesis of molecules labeled with positron-emitting radionuclides. The piperidine scaffold is present in many PET radiotracers designed for imaging targets in the central nervous system. The development of efficient radiolabeling strategies is crucial for the preclinical and clinical application of these imaging agents.

Carbon-11 (¹¹C) is a widely used radionuclide for PET due to its short half-life (20.4 minutes) and the fact that carbon is a fundamental component of all organic molecules. semanticscholar.orgnih.gov The most common strategy for ¹¹C-labeling involves the introduction of a [¹¹C]methyl group via methylation of a suitable precursor containing a hydroxyl, amine, or thiol functionality. nih.gov This is typically achieved using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are synthesized from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄. semanticscholar.orgnih.gov

A prominent example involving a derivative of this compound is the synthesis of the NK-1 receptor PET tracer, [¹¹C]CP-99,994 ((+)-(2S,3S)-3-(2-[¹¹C]Methoxybenzylamino)-2-phenylpiperidine). nih.gov The synthesis involves the following key steps:

Precursor Synthesis : A desmethyl precursor, (–)-(2S,3S)-1-tert-butyloxycarbonyl-3-(2-hydroxybenzylamino)-2-phenylpiperidine, is prepared. nih.gov This precursor contains a phenolic hydroxyl group that serves as the site for radiomethylation.

Radiomethylation : The precursor is reacted with [¹¹C]methyl iodide in the presence of a base (e.g., potassium hydroxide) to form the ¹¹C-labeled methoxy (B1213986) group. nih.gov

Deprotection and Purification : The Boc protecting group on the piperidine nitrogen is removed using acid, and the final radiotracer is purified via high-performance liquid chromatography (HPLC). nih.gov

| Radiosynthesis Parameter | Details for [¹¹C]CP-99,994 |

| Radionuclide | Carbon-11 (t½ = 20.4 min) |

| Labeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) |

| Precursor | (–)-(2S,3S)-1-tert-butyloxycarbonyl-3-(2-hydroxybenzylamino)-2-phenylpiperidine |

| Reaction Site | Phenolic hydroxyl group |

| Key Steps | ¹¹C-Methylation followed by acidic deprotection |

| Typical Reaction Time | ~8 minutes for methylation |

This strategy highlights how the functional groups on the piperidine scaffold can be leveraged for the efficient, late-stage introduction of a radionuclide, which is essential given the short half-life of ¹¹C. nih.gov

Fluorine-18 (¹⁸F) is the most frequently used radionuclide for PET imaging, primarily due to its longer half-life (109.7 minutes), which allows for longer synthesis times, transportation to off-site facilities, and longer imaging protocols. nih.govbohrium.com The strategies for introducing ¹⁸F into molecules are diverse. semanticscholar.org

For piperidine scaffolds, two main approaches are generally considered:

Direct (Late-Stage) Nucleophilic Fluorination : This involves the reaction of [¹⁸F]fluoride ion with a precursor containing a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on an aliphatic side chain or an activated aromatic ring. For a scaffold like this compound, a precursor could be designed with a leaving group on a side chain attached to the piperidine nitrogen or the 3-oxygen. The reaction is typically performed in an anhydrous, polar aprotic solvent. nih.gov

¹⁸F-Labeled Building Block Approach : This is a powerful, multi-step strategy where a small, simple molecule is first radiolabeled with ¹⁸F, and this "prosthetic group" or "building block" is then coupled to the larger molecule of interest. researchgate.netrsc.org This approach is particularly useful when direct fluorination is not feasible due to the molecule's sensitivity to harsh reaction conditions. rsc.org Examples of ¹⁸F-labeled building blocks include [¹⁸F]fluoroethyl tosylate, 2-[¹⁸F]fluoro-3-bromopyridine, and N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). A precursor derived from this compound could be coupled to one of these building blocks via N-alkylation or acylation to yield the final ¹⁸F-labeled tracer.

The choice of strategy depends on the specific chemical structure of the target tracer and the need to balance reaction efficiency, synthesis time, and the biological activity of the final product. nih.govbohrium.com

Q & A

Q. How can researchers optimize the stereoselective synthesis of (2S,3S)-2-phenylpiperidin-3-ol?

- Methodological Answer : The stereoselective synthesis of this compound requires careful control of reaction conditions. For example, asymmetric hydrogenation or chiral auxiliary-mediated cyclization can be employed to achieve the desired (2S,3S) configuration. Key steps include:

- Use of chiral catalysts (e.g., Ru-BINAP complexes) to enforce stereochemistry during hydrogenation of intermediate enamines or imines .

- Protection of the hydroxyl group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions, as seen in structurally similar piperidine derivatives .

- Characterization of intermediates via and to confirm stereochemical integrity at each step.

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters, as demonstrated for analogous compounds like (3S,5R)-pyrrolidine derivatives .

- Chiral HPLC : Separates enantiomers using columns with chiral stationary phases (e.g., amylose- or cellulose-based). Retention times should match standards.

- Optical rotation : Compare observed values with literature data for stereoisomers .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

- Methodological Answer :

- Store under inert gas (N or Ar) in airtight containers to prevent oxidation of the hydroxyl group.

- Avoid exposure to moisture and light, as piperidine derivatives are prone to hygroscopic degradation .

- Monitor purity via TLC or LC-MS before use in downstream reactions.

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay validation : Ensure consistency in assay conditions (e.g., pH, temperature, solvent) to minimize variability. For example, discrepancies in enzyme inhibition may arise from differences in buffer systems.

- Metabolite profiling : Use LC-HRMS to identify degradation products or metabolites that could interfere with activity .

- Computational docking : Compare binding modes in silico (e.g., using AutoDock Vina) to assess whether stereochemical mismatches explain divergent results .

Q. How can enantiomeric purity of this compound be maintained during scale-up synthesis?

- Methodological Answer :

- Continuous flow reactors : Minimize racemization by reducing residence time at high temperatures, a method validated for trifluoromethyl-pyrrolidine derivatives .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect enantiomeric excess (ee) in real time .

- Crystallization-induced asymmetric transformation : Recrystallize intermediates under controlled conditions to enrich the desired enantiomer .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use software like SwissADME or ADMETlab to estimate solubility, permeability, and metabolic stability. Key parameters include LogP (lipophilicity) and polar surface area (PSA), which correlate with blood-brain barrier penetration .

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways and potential drug-drug interactions .

Data Contradiction Analysis

Q. How to address conflicting toxicity data for this compound in vitro vs. in vivo studies?

- Methodological Answer :

- Species-specific metabolism : Compare hepatic microsome assays from human and rodent models to identify detoxification pathways .

- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates that may explain in vivo toxicity .

- Dose-response reevaluation : Ensure in vitro concentrations align with physiologically relevant in vivo doses .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.